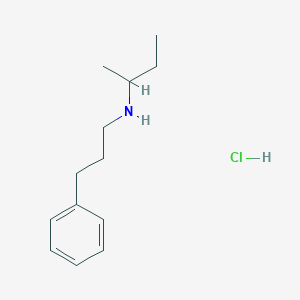

![molecular formula C11H18ClNO B6344303 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240578-44-2](/img/structure/B6344303.png)

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is also known as "4-(2-Amino-2-methylpropyl)phenol hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of compounds related to 4-{[(2-Methylpropyl)amino]methyl}phenol often involves complex chemical reactions, including the reduction of Schiff bases and the utilization of various oxidants in aqueous media. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via the Schiff bases reduction route, emphasizing the importance of intermolecular hydrogen bonding in stabilizing the molecular structure of synthesized compounds.Molecular Structure Analysis

The molecular structure of “4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride” has been characterized by various techniques, including X-ray diffraction, indicating the presence of specific intermolecular interactions that stabilize the structure.Chemical Reactions Analysis

Chemical reactions involving 4-{[(2-Methylpropyl)amino]methyl}phenol derivatives are diverse, including oxidative polycondensation reactions that lead to the formation of oligomers with distinct properties. Kaya and Koyuncu (2003) explored the oxidative polycondensation reactions of oligo-4-aminopyridine, shedding light on the synthesis of oligomers and their metal complexes, which are characterized by their thermal stability and antimicrobial properties.Physical And Chemical Properties Analysis

The physical properties of compounds related to 4-{[(2-Methylpropyl)amino]methyl}phenol, such as thermal stability and electrical conductivity, have been a subject of research. The chemical properties, including reactivity and interaction with other molecules, are essential aspects of 4-{[(2-Methylpropyl)amino]methyl}phenol derivatives.Scientific Research Applications

Corrosion Inhibition

One application is in corrosion inhibition. Bipyrazolic compounds, including structures similar to the requested chemical, have been shown to effectively inhibit the corrosion of steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and have demonstrated high inhibition efficiencies, reaching about 95% under certain conditions. They adsorb on the steel surface according to a Temkin isotherm adsorption model, indicating a significant potential for industrial applications in corrosion protection (Tebbji et al., 2005).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of phenol derivatives. For example, diorganotin(IV) complexes derived from condensation products of pyridoxal hydrochloride and amino phenols exhibited significant antimicrobial properties against both fungi and bacteria. These findings suggest that similar phenolic compounds could have applications in developing new antimicrobial agents (Asijaa et al., 2012).

Fluorescence Detection

Phenolic compounds have also been applied in fluorescence detection. One study introduced a phenolic derivative for the fluorescence turn-on detection of cysteine over homocysteine and glutathione. This application leverages the excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) characteristics, indicating the potential for phenol derivatives in analytical chemistry for biomolecule detection (Liu et al., 2015).

Catalysis

Oxotransfer activities of complexes involving phenolic ligands have been investigated, showing that such complexes can catalyze epoxidation and sulfoxidation reactions using tert-butyl hydroperoxide as an oxidant. These findings underscore the catalytic potential of phenol-based compounds in organic synthesis and industrial processes (Hossain et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Mode of Action

The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to .

Biochemical Pathways

The downstream effects would depend on the specific targets and their roles in various biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

These effects would be determined by the compound’s interaction with its targets and the subsequent changes in the biochemical pathways .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially influence the action of the compound .

properties

IUPAC Name |

4-[(2-methylpropylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-3-5-11(13)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQSUJGGZKGHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

amine hydrochloride](/img/structure/B6344296.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)